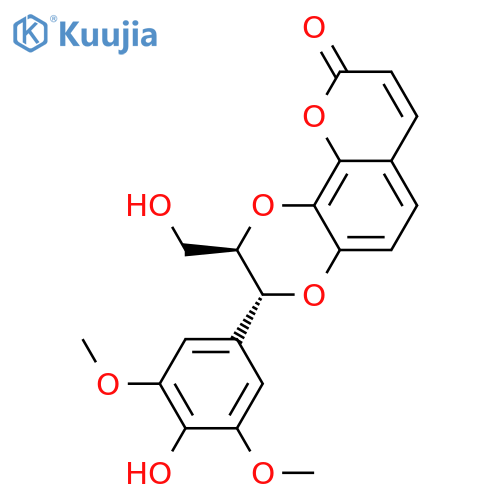

Total synthesis of daphneticin, a coumarinolignoid

,

Chemical & Pharmaceutical Bulletin,

1986,

34(2),

628-32